![molecular formula C14H27NO10S3 B3031414 Glucohesperalin CAS No. 33049-17-1](/img/structure/B3031414.png)
Glucohesperalin
Overview
Description
Glucohesperalin belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain . It has been detected, but not quantified in, fats and oils and wasabis (Wasabia japonica) .
Physical And Chemical Properties Analysis
Glucohesperalin is a solid substance . It’s slightly soluble in water and is an extremely strong acidic compound.Scientific Research Applications
Anticancer Properties
Glucohesperalin has shown promise as an anticancer agent. Research indicates that it may inhibit tumor growth and metastasis by interfering with cell signaling pathways. Its potential lies in its ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells .
Antibacterial Activity
Studies have revealed that Glucohesperalin exhibits antibacterial properties. It can inhibit the growth of certain bacterial strains, making it a candidate for developing novel antibiotics. Researchers are investigating its mechanism of action and potential applications in treating bacterial infections .
Anti-Inflammatory Effects
Glucohesperalin possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions such as arthritis, inflammatory bowel diseases, and other inflammatory disorders .
Neuroprotective Potential
Some investigations indicate that Glucohesperalin might have neuroprotective effects. It could play a role in preventing neurodegenerative diseases by reducing oxidative stress and inflammation in the brain .
Detoxification and Liver Health
Glucohesperalin is associated with liver health. It may support detoxification processes by enhancing liver function and promoting the elimination of toxins from the body .
properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-7-methylsulfinyl-N-sulfooxyheptanimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO10S3/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23)/b15-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAQHVYHLPICD-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCCC/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO10S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glucohesperalin | |
CAS RN |
33049-17-1 | |
Record name | Glucohesperalin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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